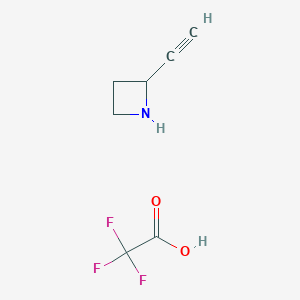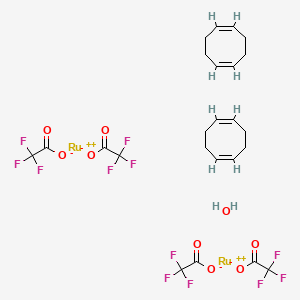
Bis(1,5-cyclooctadiene)tetra[
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,5-cyclooctadiene)tetra is a complex compound that plays a significant role in various chemical reactions and industrial applications. It is known for its unique structure and reactivity, making it a valuable compound in the field of organometallic chemistry. The compound consists of a central metal atom coordinated with 1,5-cyclooctadiene ligands, which provide stability and reactivity to the complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-cyclooctadiene)tetra typically involves the reaction of a metal precursor with 1,5-cyclooctadiene ligands. One common method is the reduction of metal salts in the presence of 1,5-cyclooctadiene. For example, the preparation of Bis(1,5-cyclooctadiene)nickel(0) involves the reduction of nickel(II) acetylacetonate with triethylaluminum in the presence of 1,5-cyclooctadiene . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of Bis(1,5-cyclooctadiene)tetra compounds often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems allows for the efficient production of these compounds with high purity and yield. The choice of metal precursor and reaction conditions can be optimized to suit the specific requirements of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,5-cyclooctadiene)tetra compounds undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can replace the 1,5-cyclooctadiene ligands with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents like hydrogen or hydrides for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines under controlled conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of Bis(1,5-cyclooctadiene)nickel(0) can produce nickel(II) complexes, while reduction reactions can yield nickel(0) species .
Aplicaciones Científicas De Investigación
Bis(1,5-cyclooctadiene)tetra compounds have a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and as probes for studying biological processes.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(1,5-cyclooctadiene)tetra compounds involves the coordination of the metal center with the 1,5-cyclooctadiene ligands, which stabilizes the complex and facilitates various chemical reactions. The metal center can undergo changes in oxidation state, allowing it to participate in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the nature of the metal and the ligands present in the complex .
Comparación Con Compuestos Similares
Bis(1,5-cyclooctadiene)tetra compounds can be compared with other similar compounds, such as:
Bis(1,5-cyclooctadiene)nickel(0): Known for its use in cross-coupling reactions and as a precursor for other nickel complexes.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Used in hydrogenation and isomerization reactions.
Bis(1,5-cyclooctadiene)ruthenium(II) complexes: Employed in various catalytic processes and as precursors for other ruthenium complexes.
These compounds share similar structural features and reactivity but differ in their specific applications and the nature of the metal center.
Propiedades
Fórmula molecular |
C24H26F12O9Ru2 |
|---|---|
Peso molecular |
888.6 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate;hydrate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.H2O.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);1H2;;/q;;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;;; |
Clave InChI |
QOYCOBCBQMVFHZ-QOYBVZGQSA-J |
SMILES isomérico |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.O.[Ru+2].[Ru+2] |
SMILES canónico |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ru+2].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


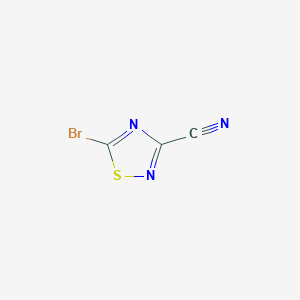
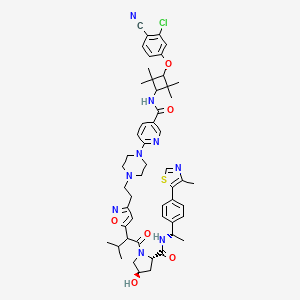
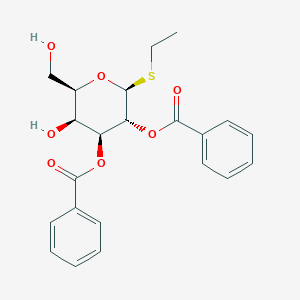
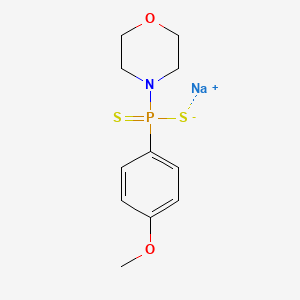

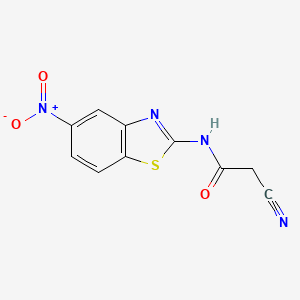
![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
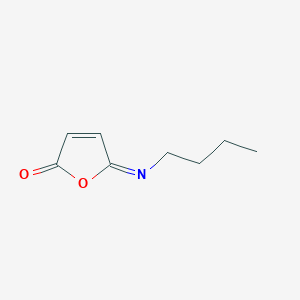
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
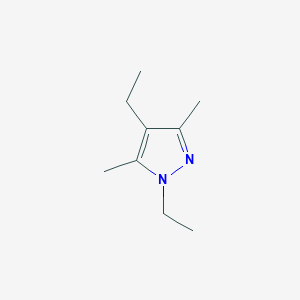
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
![(4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12856599.png)
